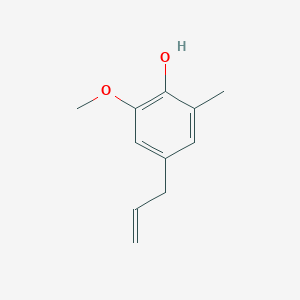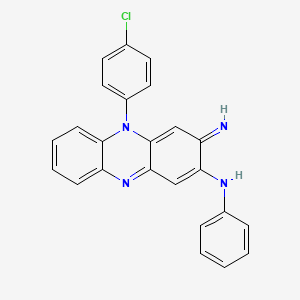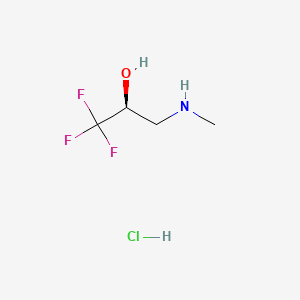![molecular formula C8H11ClIN3O2 B13464611 2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13464611.png)
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride is a synthetic compound that features a pyrazole ring substituted with an iodine atom, an azetidine ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom. The azetidine ring is then formed, and the acetic acid moiety is attached. The final step involves the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective starting materials, minimizing by-products, and employing environmentally friendly solvents and reagents. Continuous flow chemistry and automated synthesis platforms can also be utilized to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The iodine atom and azetidine ring may enhance binding affinity and selectivity. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-iodo-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
2-(3-iodo-1H-pyrazol-1-yl)ethanol: Contains an ethanol group instead of an acetic acid moiety.
3-(3-iodo-1H-pyrazol-1-yl)butanoic acid: Features a butanoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride is unique due to the presence of the azetidine ring, which can confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H11ClIN3O2 |
|---|---|
Poids moléculaire |
343.55 g/mol |
Nom IUPAC |
2-[3-(3-iodopyrazol-1-yl)azetidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10IN3O2.ClH/c9-6-1-2-12(11-6)8(3-7(13)14)4-10-5-8;/h1-2,10H,3-5H2,(H,13,14);1H |
Clé InChI |
JVWPMUQFCIDLAF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC(=O)O)N2C=CC(=N2)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)

![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)


![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)

![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)


![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
